1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one
Description
1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 2-hydroxyethyl group at the 1-position and a mercapto (-SH) group at the 6-position. The compound is noted for high purity (≥95%) in commercial listings, indicating established synthetic protocols .
The pyrazolo[3,4-d]pyrimidin-4-one core is a bicyclic heterocycle with structural similarity to purines, enabling diverse biological interactions. Modifications at the 1- and 6-positions influence solubility, reactivity, and pharmacological activity.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c12-2-1-11-5-4(3-8-11)6(13)10-7(14)9-5/h3,12H,1-2H2,(H2,9,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYZKHJOXOZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC(=S)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nucleophilic Substitution
Reaction:
The primary step involves the nucleophilic substitution of (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine (compound 2) with 4-chloropyrrolo[2,3-d]pyrimidine (compound 3).
- Solvent: Preferably N-methyl-2-pyrrolidone (NMP) or n-butanol.
- Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
- Temperature: 110–140°C.
- Duration: Typically overnight (~12–24 hours).
- Combine the heterocyclic chloride and amine in the chosen solvent.
- Add the inorganic base (preferably K₂CO₃).
- Heat under reflux with stirring until completion (monitored by TLC or HPLC).
- Work-up involves aqueous extraction, organic solvent removal, and purification via recrystallization or chromatography.
- Using NMP enhances solubility and reaction rate.
- Potassium carbonate provides mild basicity, minimizing side reactions.
Step 2: Catalytic Hydrogenation Debenzylation
Reaction:
Hydrogenolysis of the benzyl group to generate the free amino compound (compound 5).
- Preferred: 20% wet palladium hydroxide on carbon (Pd(OH)₂/C).
- Alternative: Palladium on carbon (Pd/C).
- Solvent: Methanol, ethanol, or a mixture with tetrahydrofuran (THF).
- Temperature: 45–55°C.
- Hydrogen Pressure: 10–15 psi.
- Duration: 8–12 hours, monitored by TLC.
- Suspend the substrate and catalyst in the solvent.
- Purge with hydrogen, then maintain under a hydrogen atmosphere.
- After completion, filter off the catalyst, concentrate, and purify the amine.
- Mild conditions prevent over-reduction.
- Avoid using dry Pd/C due to safety concerns; wet Pd(OH)₂ is safer and more controllable.
Step 3: Aminolysis with Acryloyl Chloride
Reaction:
The free amine (compound 5) reacts with acryloyl chloride to form the final acrylamide derivative.
- Solvent: Tetrahydrofuran (THF) and water mixture.
- Temperature: 0–5°C.
- Molar Ratios: Compound 5 to acryloyl chloride (1:1.2).
- Base: Sodium bicarbonate (NaHCO₃).
- Dissolve compound 5 in THF-water mixture.
- Cool to 0°C, then add acryloyl chloride dropwise.
- Stir for 4 hours at 0–5°C.
- Quench with water, extract with ethyl acetate, wash, dry, and concentrate.
- Purify by recrystallization to obtain the target compound.
- Maintaining low temperature minimizes side reactions.
- Excess sodium bicarbonate neutralizes HCl formed during acylation.
Process Advantages and Notes
| Aspect | Details |
|---|---|
| Reaction Solvents: | NMP, n-butanol, methanol, THF-water mixture. |
| Bases: | Potassium carbonate, sodium bicarbonate, DIPEA. |
| Catalysts: | Wet palladium hydroxide on carbon preferred for safety and efficiency. |
| Temperature Range: | 0°C for acylation, 45–55°C for hydrogenation, up to 140°C for nucleophilic substitution. |
| Safety & Scalability: | Avoids dry Pd catalysts, uses mild conditions, and enantiomerically pure starting materials to eliminate chiral chromatography. |
Data Summary Table
| Step | Reagents & Conditions | Key Features | Advantages |
|---|---|---|---|
| 1 | (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine + 4-chloropyrrolo[2,3-d]pyrimidine; K₂CO₃; NMP or n-butanol; 140°C | Nucleophilic substitution | Mild, high-yield, scalable |
| 2 | Compound 4 + 20% wet Pd(OH)₂/C; MeOH; 45°C; 15 psi H₂ | Hydrogenolysis | Safer, avoids dry Pd, high selectivity |
| 3 | Compound 5 + acryloyl chloride; THF-water; 0°C | Acylation | Controlled, high purity |
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine ring or other functional groups.
Substitution: The hydroxyethyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrazolo[3,4-d]pyrimidines. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases by binding to their active sites, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity :
- The mercapto group in the target compound may enhance thiol-mediated interactions (e.g., covalent binding to enzymes or metal chelation) compared to chloro (electron-withdrawing) or alkyl (lipophilic) groups in analogs .
- Hydroxyethyl at position 1 improves water solubility relative to phenyl or methyl groups in analogs like 6-chloro-1-phenyl .
Anti-inflammatory derivatives (e.g., compound 11e) are synthesized via thiazole ring closure using polyphosphoric acid .
Biological Activity Trends: Lipophilicity (C log P): Compounds with higher lipophilicity (e.g., compound 11e, C log P ~5.3) show enhanced anti-inflammatory activity due to better membrane permeability . Enzyme Inhibition: PDE9A inhibitors (e.g., PF-04449613) feature bulky substituents (tetrahydropyranyl, phenoxyazetidinyl), whereas Src inhibitors (compound 7g) prioritize hydroxyethyl and chlorophenyl groups for kinase binding .
Biological Activity
1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N4OS
- CAS Number : 156718-77-3
- IUPAC Name : 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that pyrazolo derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential effectiveness against specific bacterial strains.
Research indicates that this compound may exert its anticancer effects through several mechanisms:
- Induction of Apoptosis : The compound has been observed to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : In vitro studies utilizing MTT assays have demonstrated that the compound inhibits the proliferation of cancer cells more effectively than standard chemotherapeutic agents like cisplatin .
- Autophagy Activation : The compound may also promote autophagy, a process that can lead to cancer cell death by degrading cellular components and reducing metabolic stress.
Case Studies
Several studies have evaluated the anticancer potential of this compound:
Antimicrobial Activity
While the primary focus has been on anticancer properties, initial assessments indicate that this compound may also possess antimicrobial activity. Research on similar pyrazolo compounds has suggested efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. Q1. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized to improve yield and purity?
Answer :
- Route Selection : Start with cyclocondensation of 6-mercapto precursors with 2-hydroxyethyl-substituted intermediates. N-substitution reactions (e.g., using α-chloroacetamides or chlorinated ketones) are effective for introducing the hydroxyethyl group .
- Optimization :
- Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during synthesis .
- Use elevated temperatures (e.g., 50°C) for acid-mediated steps to enhance reaction kinetics, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
- Purify via recrystallization from aprotic solvents (e.g., DMF/EtOH mixtures) to remove unreacted starting materials .
Pharmacological Profiling
Q. Q2. How do structural modifications at the N1 and C6 positions influence the pharmacological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Answer :
- N1 Substituents : The hydroxyethyl group enhances water solubility and may improve blood-brain barrier penetration compared to hydrophobic substituents (e.g., chlorophenyl groups) .
- C6 Mercapto Group : The thiol moiety increases metal-binding capacity, potentially enhancing kinase inhibition (e.g., targeting purine-binding enzymes like EGFR or VEGFR) .
- Methodology :
Analytical Characterization
Q. Q3. Which spectroscopic and chromatographic techniques are critical for characterizing mercapto-substituted pyrazolo[3,4-d]pyrimidines?
Answer :
- Structural Confirmation :
- Purity Analysis :
Stability and Handling
Q. Q4. What protocols ensure the stability of 6-mercapto-substituted pyrazolo[3,4-d]pyrimidines during long-term storage and experimental use?
Answer :
- Storage :
- In-Lab Handling :
Biological Activity Discrepancies
Q. Q5. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Answer :
- Bioavailability Screening :
- Metabolic Stability :
Computational Modeling
Q. Q6. What computational approaches predict the binding affinity of 1-(2-hydroxyethyl)-6-mercapto derivatives to kinase targets?
Answer :
- Docking Studies :
- DFT Calculations :
Safety and Toxicity
Q. Q7. What safety protocols are essential when handling the mercapto group in this compound?
Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
- Waste Disposal :
- Emergency Measures :
- In case of exposure, rinse skin with 10% aqueous EDTA to chelate any metal-thiol complexes .
Tables for Key Data
Table 1. Comparative Pharmacological Profiles of Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2. Recommended Analytical Conditions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
